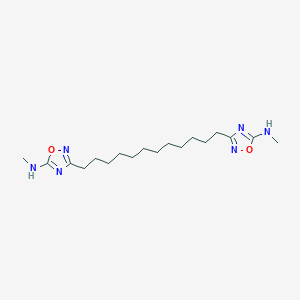
3,3'-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a dodecane backbone with two N-methyl-1,2,4-oxadiazol-5-amine groups attached at the 1 and 12 positions. The presence of oxadiazole rings imparts significant chemical stability and reactivity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) typically involves the reaction of dodecanedioic acid with N-methylhydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate dodecanedioyl chloride, which then reacts with N-methylhydroxylamine to form the desired oxadiazole rings.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) involves its interaction with specific molecular targets and pathways. The oxadiazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Hexane-1,6-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine)
- 3,3’-(Octane-1,8-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine)
- 3,3’-(Decane-1,10-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine)
Uniqueness
Compared to similar compounds, 3,3’-(Dodecane-1,12-diyl)bis(N-methyl-1,2,4-oxadiazol-5-amine) has a longer dodecane backbone, which can influence its physical properties, such as solubility and melting point. This longer chain also provides more flexibility and potential for interactions with other molecules, enhancing its applicability in various fields.
Properties
CAS No. |
648441-07-0 |
|---|---|
Molecular Formula |
C18H32N6O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-methyl-3-[12-[5-(methylamino)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C18H32N6O2/c1-19-17-21-15(23-25-17)13-11-9-7-5-3-4-6-8-10-12-14-16-22-18(20-2)26-24-16/h3-14H2,1-2H3,(H,19,21,23)(H,20,22,24) |
InChI Key |
AECZHRPXGVDGGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
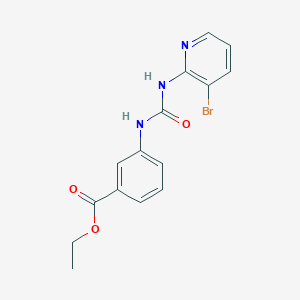
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
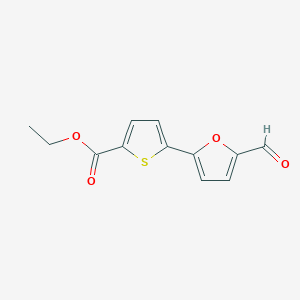
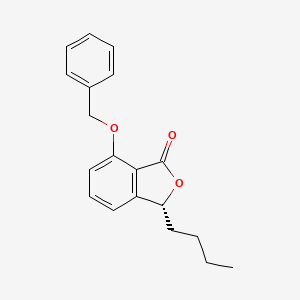
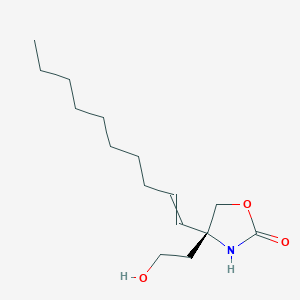
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
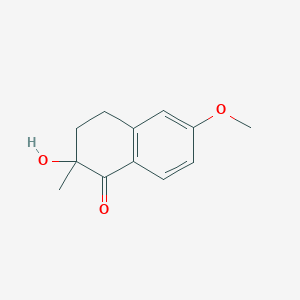
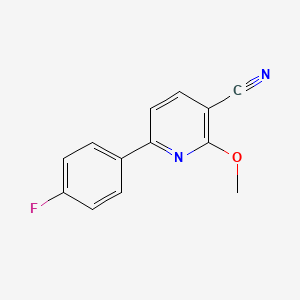
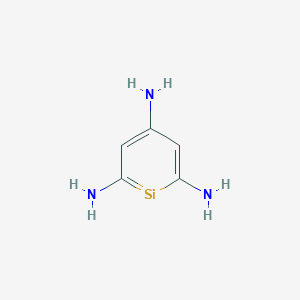
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

